benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate
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Overview
Description
benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imino groups
Preparation Methods
The synthesis of benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate typically involves the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in anhydrous ethanol, using piperidine as a catalyst under reflux conditions . This reaction yields the desired compound with high efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imino groups and aromatic rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include:
- (1Z,2E)-1,2-bis(4-methoxyphenyl)-1,2-ethanedione dihydrazone
- 4-{5-[(1Z)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethyl]-2-furyl}benzenesulfonamide
Compared to these compounds, benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate is unique due to its specific arrangement of aromatic rings and imino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C37H31N5O2S2 |
---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
benzyl (NZ)-N-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]-N//'-phenylcarbamimidothioate |
InChI |
InChI=1S/C37H31N5O2S2/c1-43-32-22-18-29(19-23-32)38-34-35(39-30-20-24-33(44-2)25-21-30)46-37(42(34)31-16-10-5-11-17-31)41-36(40-28-14-8-4-9-15-28)45-26-27-12-6-3-7-13-27/h3-25H,26H2,1-2H3/b38-34?,39-35?,40-36?,41-37- |
InChI Key |
OZGSLLJSNBWCJV-LBMGDAQISA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)SC(=NC(=NC4=CC=CC=C4)SCC5=CC=CC=C5)N2C6=CC=CC=C6 |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)S/C(=N\C(=NC4=CC=CC=C4)SCC5=CC=CC=C5)/N2C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)SC(=NC(=NC4=CC=CC=C4)SCC5=CC=CC=C5)N2C6=CC=CC=C6 |
Origin of Product |
United States |
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